molecular formula C14H16BFN2O4 B7955459 7-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione

7-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B7955459
M. Wt: 306.10 g/mol
InChI Key: ORFJERZBOBAALE-UHFFFAOYSA-N
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Description

7-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione is a fluorinated quinoxaline derivative with a boronic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

  • Boronic Acid Ester Formation: The starting material, 7-fluoro-1,4-dihydroquinoxaline-2,3-dione, undergoes a reaction with a boronic acid derivative (e.g., tetramethyl-1,3,2-dioxaborolane) in the presence of a suitable catalyst (e.g., palladium on carbon) and a base (e.g., potassium carbonate).

  • Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoxaline core can be oxidized to form quinoxalinedione derivatives.

  • Reduction: Reduction reactions can be performed to reduce the quinoxalinedione group to the corresponding hydroquinone.

  • Substitution: The boronic acid ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Quinoxalinedione derivatives.

  • Reduction: Hydroquinone derivatives.

  • Substitution: Substituted boronic acid esters.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

  • Industry: It is used in the production of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The boronic acid ester group can form reversible covalent bonds with biological targets, influencing their activity.

Comparison with Similar Compounds

  • 7-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

  • 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

  • 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Uniqueness: 7-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of fluorine and boronic acid ester groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFN2O4/c1-13(2)14(3,4)22-15(21-13)8-5-7(16)6-9-10(8)18-12(20)11(19)17-9/h5-6H,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFJERZBOBAALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=O)C(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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